molecular formula C16H22F2N2O2 B5176274 2-(2,4-Difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one CAS No. 959239-20-4

2-(2,4-Difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B5176274
CAS No.: 959239-20-4
M. Wt: 312.35 g/mol
InChI Key: RFRKUGKAUWGKLE-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a difluorophenoxy group, an ethylpiperazinyl group, and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Difluorophenoxy Intermediate: The initial step involves the reaction of 2,4-difluorophenol with an appropriate halogenating agent to form the difluorophenoxy intermediate.

    Alkylation: The difluorophenoxy intermediate is then subjected to alkylation with a suitable alkylating agent to introduce the methylpropanone moiety.

    Piperazine Derivatization: The final step involves the reaction of the alkylated intermediate with 4-ethylpiperazine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressure conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one: Similar structure with chlorine atoms instead of fluorine.

    2-(2,4-Difluorophenoxy)-1-(4-methylpiperazin-1-yl)-2-methylpropan-1-one: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.

Uniqueness

The presence of the difluorophenoxy group in 2-(2,4-Difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-4-19-7-9-20(10-8-19)15(21)16(2,3)22-14-6-5-12(17)11-13(14)18/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRKUGKAUWGKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153852
Record name 2-(2,4-Difluorophenoxy)-1-(4-ethyl-1-piperazinyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-20-4
Record name 2-(2,4-Difluorophenoxy)-1-(4-ethyl-1-piperazinyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluorophenoxy)-1-(4-ethyl-1-piperazinyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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